molecular formula C7H8N2O B1598143 3-Methylisonicotinamide CAS No. 251101-36-7

3-Methylisonicotinamide

Cat. No.: B1598143
CAS No.: 251101-36-7
M. Wt: 136.15 g/mol
InChI Key: QMDMUIQZTHZWGH-UHFFFAOYSA-N
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Description

3-Methylisonicotinamide is an organic compound derived from isonicotinamide, featuring a methyl substituent at the 3-position of the pyridine ring. It is primarily utilized as an intermediate in pharmaceutical synthesis and chemical research. The compound is structurally related to nicotinic acid derivatives, with the amide functional group influencing its reactivity and applications in drug development .

Properties

IUPAC Name

3-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDMUIQZTHZWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376256
Record name 3-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251101-36-7
Record name 3-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisonicotinamide typically involves the methylation of isonicotinamide. One common method is the reaction of isonicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of 3-Methylisonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents on the pyridine ring are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Methylisonicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylisonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Functional Group Variations

Key Compounds :

  • 3-Methylisonicotinaldehyde : Contains an aldehyde (-CHO) group instead of the amide (-CONH₂). This increases electrophilicity, making it more reactive in nucleophilic additions compared to 3-Methylisonicotinamide .
  • 3-Methyl-isonicotinic Acid : Features a carboxylic acid (-COOH) group. The acidic proton enhances solubility in polar solvents but reduces stability under basic conditions compared to the amide .
  • Methyl 3-Aminoisonicotinate: Substituted with an amino (-NH₂) and ester (-COOCH₃) group. The amino group allows for further functionalization (e.g., acylation), while the ester offers hydrolytic instability relative to the amide .

Physical and Chemical Properties

Compound Functional Groups Purity (%) Molecular Formula (Inferred) Key Applications
3-Methylisonicotinamide -CONH₂, -CH₃ 95 C₇H₈N₂O (estimated) Pharmaceutical intermediates
3-Methylisonicotinaldehyde -CHO, -CH₃ N/A C₇H₇NO Organic synthesis
3-Methyl-isonicotinic Acid -COOH, -CH₃ N/A C₇H₇NO₂ Drug formulation
Methyl 3-Aminoisonicotinate -NH₂, -COOCH₃ 95 C₈H₁₀N₂O₂ Medical intermediates

Notes:

  • Stability: Amides like 3-Methylisonicotinamide exhibit higher hydrolytic stability compared to esters (e.g., Methyl 3-Aminoisonicotinate) or acids .
  • Reactivity: Aldehydes (3-Methylisonicotinaldehyde) are more reactive in condensation reactions, whereas amino groups (Methyl 3-Aminoisonicotinate) enable peptide coupling .

Research and Industrial Relevance

  • Pharmaceuticals : 3-Methylisonicotinamide’s amide group makes it a candidate for hydrogen bonding in drug-receptor interactions, contrasting with the ionic character of carboxylic acid derivatives .
  • Chemical Intermediates : Brominated analogs (e.g., Methyl 3-(bromomethyl)isonicotinate) serve as precursors for cross-coupling reactions, highlighting the versatility of the pyridine core .

Biological Activity

3-Methylisonicotinamide (3-MINA) is a derivative of nicotinamide, which has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of 3-MINA, focusing on its roles in metabolic pathways, neuroprotection, and potential implications in various diseases.

3-MINA is synthesized from nicotinamide through methylation processes. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a crucial role in this conversion, influencing the metabolism of nicotinamide and its derivatives. NNMT has been implicated in various physiological processes, including energy metabolism and the regulation of inflammatory responses .

Biological Activities

1. Neuroprotective Effects:
Research indicates that 3-MINA exhibits neuroprotective properties. In studies involving neuroblastoma SH-SY5Y cells, treatment with 3-MINA prevented cell death induced by complex I inhibitors, suggesting its potential as a therapeutic agent against neurodegenerative diseases .

2. Anti-inflammatory Properties:
3-MINA has been shown to modulate inflammatory responses. In animal models, it reduced inflammatory markers and protected renal tubular cells from lipotoxicity . This suggests a role for 3-MINA in managing conditions characterized by chronic inflammation.

3. Metabolic Regulation:
The compound influences metabolic pathways by affecting NAD+ synthesis and regulating insulin sensitivity. Increased levels of 3-MINA have been associated with improved metabolic profiles in mouse models of obesity and diabetes .

Case Study 1: Neurodegenerative Disease

A recent case study highlighted the effects of nicotinamide metabolism in a patient with an unknown neurodegenerative disease. The patient's response to nicotinamide challenges indicated altered metabolic pathways involving 3-MINA, suggesting that dysregulation of this compound may contribute to disease progression .

Case Study 2: Obesity and Insulin Resistance

In another study involving mouse models, the upregulation of NNMT and subsequent increases in 3-MINA levels were linked to the development of insulin resistance and obesity. Reducing NNMT expression resulted in improved metabolic outcomes, indicating the therapeutic potential of targeting 3-MINA pathways in obesity management .

Research Findings

Study Findings Implications
3-MINA protects SH-SY5Y cells from neurotoxic agentsPotential treatment for neurodegenerative diseases
Upregulation of NNMT increases 3-MINA in obese miceTargeting this pathway may help manage obesity
Altered nicotinamide metabolism in a neurodegenerative case studyIndicates potential biomarkers for disease progression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methylisonicotinamide

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